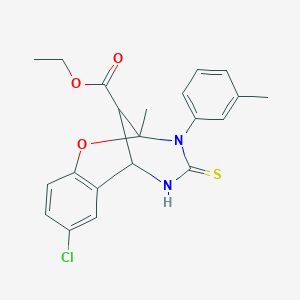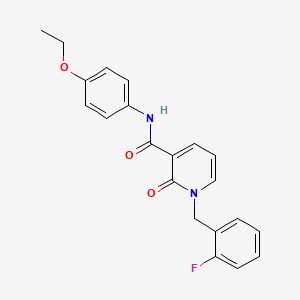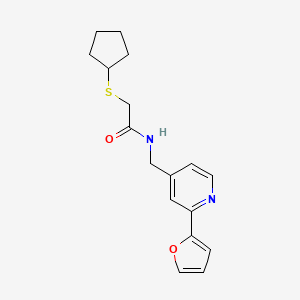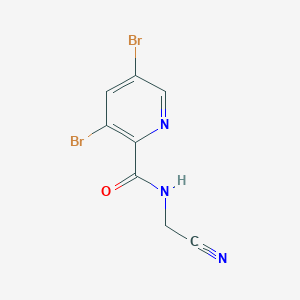![molecular formula C17H21N3O3S B3016665 2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide CAS No. 588715-49-5](/img/structure/B3016665.png)
2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide is a multifunctional heterocyclic compound that has been derived from reactions involving cyanoacetamide derivatives and morpholine-containing precursors. These types of compounds are of significant interest due to their potential biological activities, particularly as antitumor agents .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of amino-substituted heterocycles with cyanoacetate or cyanothioacetamide to form cyanoacetamide derivatives. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields a cyanoacetamide derivative that can be further transformed into various heterocyclic derivatives . Additionally, the Gewald reaction has been employed to prepare related compounds, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, using microwave-assisted synthesis with K2CO3 as a catalyst . The synthesis of 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles also involves the use of cyanothioacetamide and morpholine .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a heterocyclic core, often with a thiophene or pyridine ring, and various substituents that can influence the compound's reactivity and biological activity. X-ray diffraction analysis of related compounds has revealed that the rings in these molecules can adopt specific conformations, such as a half-chair conformation for the cyclohexene ring and a planar conformation for the thiophene ring .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of cyano and acetamide groups, which can participate in various reactions. The cyanoacetamido moiety in the key precursor can undergo regioselective attack and/or cyclization with different chemical reagents, leading to a diversity of synthesized products . The reaction pathways can include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure and the nature of their substituents. The presence of cyano and acetamide groups, as well as heterocyclic rings, can confer certain solubility characteristics, reactivity profiles, and potential biological activities. The antitumor activities of these compounds have been evaluated, with many showing high inhibitory effects on various human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . The synthetic procedures for these compounds are often simple, involving one-pot reactions under mild conditions, which is advantageous for yield production and further heterocyclic transformations .
科学的研究の応用
Synthesis and Chemical Reactions
- Regioselectivity in Reactions: The interaction of similar compounds with 2-acetylcyclohexanone, 2-acetylcyclopentanone, or their enamines leads to non-regiospecific reactions, forming mixtures of 3-cyano-4-methyl-5,6-tri(tetra)methylenepyridine-2(1H)-thiones and other compounds. This contradicts previous literature data, suggesting unique regioselectivity characteristics (Dotsenko et al., 2012).
- Michael Reaction Synthesis: Cyclopentylidene- and cyclohexylidene(cyano)acetamides react with malononitrile and cyano-(thioacetamide) according to the Michael pattern, forming various cyclohexadienes and thieno[2,3-d]pyrimidine-4(3H)-thiones (Dyachenko et al., 2004).
- Synthesis of Isoquinoline Derivatives: Condensation of cyclohexylidene(cyano)thioacetamides with aldehydes or specific cycloalkenes results in the formation of hexahydroisoquinoline-4-carbonitriles. These reactions also lead to isoquinolin-3-yl sulfides or thieno[2,3-c]isoquinolines through selective reactions and cyclization (Dyachenko & Vovk, 2012).
Applications in Dyeing and Antimicrobial Agents
- Antimicrobial Acyclic and Heterocyclic Dyes: Novel polyfunctionalized acyclic and heterocyclic dye precursors based on similar compounds are synthesized. These dyes show significant antimicrobial activity against various organisms, with some compounds exhibiting higher efficiency than selected standards (Shams et al., 2011).
- Antifungal Activity: Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, structurally related to the compound , have been identified as fungicidal agents with broad antifungal activity against Candida and Aspergillus species. Optimization of these derivatives has led to compounds with significant antifungal activity in vitro and in vivo efficacy in murine models (Bardiot et al., 2015).
Synthesis of Heterocyclic Compounds and Antitumor Evaluation
- Heterocyclic Compounds for Antitumor Activities: The compound was used to synthesize various heterocyclic derivatives, which, upon evaluation, revealed high antitumor activities. These compounds showed inhibitory effects against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines, highlighting their potential as anticancer agents (Shams et al., 2010).
特性
IUPAC Name |
2-cyano-N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c18-7-6-14(21)19-16-15(17(22)20-8-10-23-11-9-20)12-4-2-1-3-5-13(12)24-16/h1-6,8-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWECHBRSTMTPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N3CCOCC3)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3016589.png)

![4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide](/img/structure/B3016591.png)
![Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3016592.png)

![2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3016597.png)
![Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3016598.png)
![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)
![3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3016600.png)



![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3016605.png)